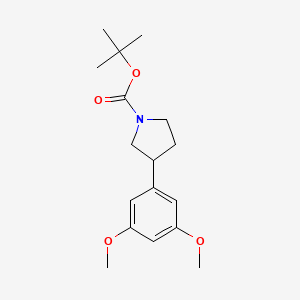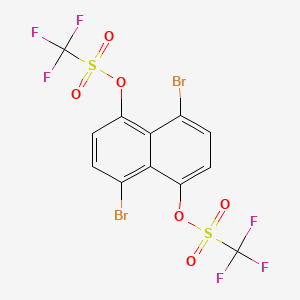
4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate): is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two bromine atoms and two trifluoromethanesulfonate groups attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and trifluoromethanesulfonic anhydride under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Stille Coupling: Palladium catalysts and organotin reagents.
Major Products Formed: The major products formed from these reactions are typically arylated derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) is used as a building block for the construction of more complex organic molecules. It is particularly useful in the synthesis of polycyclic aromatic compounds and heterocycles .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activities and as intermediates in the synthesis of pharmaceuticals.
Industry: In the materials science industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mécanisme D'action
The mechanism of action of 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) in chemical reactions involves the activation of the bromine atoms and trifluoromethanesulfonate groups. These functional groups facilitate various substitution and coupling reactions by providing reactive sites for nucleophiles and catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
- 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
- 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)
- 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Comparison: Compared to these similar compounds, 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) is unique due to the presence of bromine atoms, which provide additional reactivity and versatility in chemical synthesis. The trifluoromethanesulfonate groups also enhance its utility in various coupling reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H4Br2F6O6S2 |
|---|---|
Poids moléculaire |
582.1 g/mol |
Nom IUPAC |
[4,8-dibromo-5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H4Br2F6O6S2/c13-5-1-3-7(25-27(21,22)11(15,16)17)10-6(14)2-4-8(9(5)10)26-28(23,24)12(18,19)20/h1-4H |
Clé InChI |
WHSXGZVVNYGFJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=CC=C(C2=C1OS(=O)(=O)C(F)(F)F)Br)OS(=O)(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
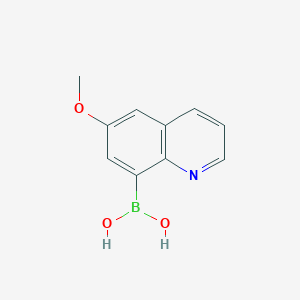
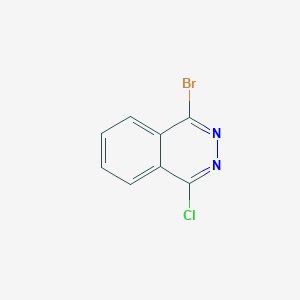
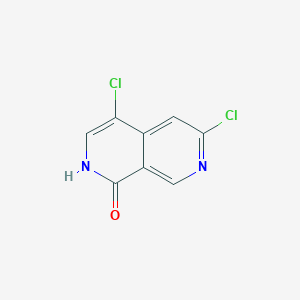
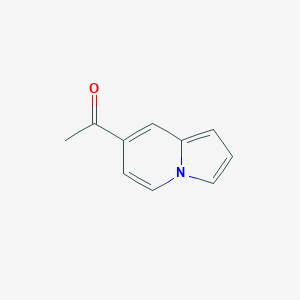
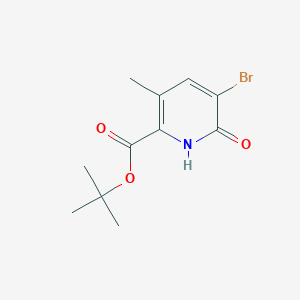
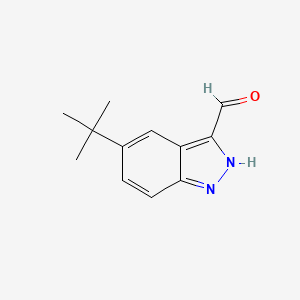
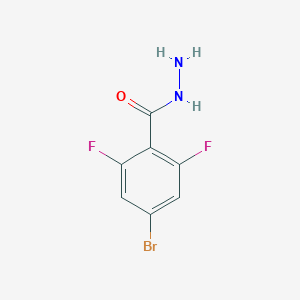
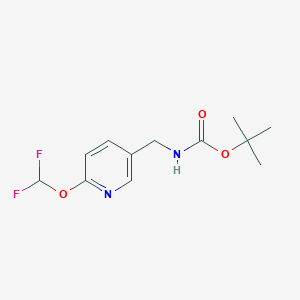
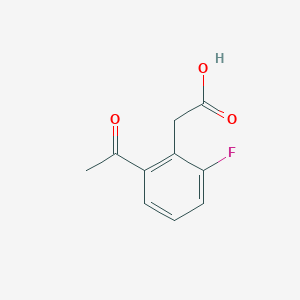
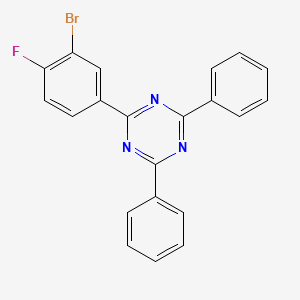
![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
